3-Chlorophenyl 4-butoxybenzylcarbamate
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Overview
Description
3-chlorophenyl 4-butoxybenzylcarbamate is a chemical compound with the molecular formula C18H20ClNO3. It is known for its role as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chlorophenyl 4-butoxybenzylcarbamate typically involves the reaction of 3-chlorophenyl isocyanate with 4-butoxybenzyl alcohol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-chlorophenyl 4-butoxybenzylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-chlorophenyl 4-butoxybenzylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its inhibitory effects on FAAH, which plays a role in the endocannabinoid system.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in pain management and neuroprotection.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The primary mechanism of action of 3-chlorophenyl 4-butoxybenzylcarbamate involves the inhibition of FAAH. By inhibiting this enzyme, the compound prevents the breakdown of endocannabinoids, leading to increased levels of these signaling molecules. This can result in various physiological effects, including pain relief and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 3-chlorophenyl 4-butylcarbamate
- 3-chlorophenyl 4-methoxybenzylcarbamate
- 3-chlorophenyl 4-ethoxybenzylcarbamate
Uniqueness
3-chlorophenyl 4-butoxybenzylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target enzymes .
Properties
Molecular Formula |
C18H20ClNO3 |
---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(3-chlorophenyl) N-[(4-butoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C18H20ClNO3/c1-2-3-11-22-16-9-7-14(8-10-16)13-20-18(21)23-17-6-4-5-15(19)12-17/h4-10,12H,2-3,11,13H2,1H3,(H,20,21) |
InChI Key |
RFAALCRYXIMHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC(=O)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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